2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate
Description
2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate is a nitroaromatic compound characterized by a benzoate ester backbone substituted with a methylamino group, a 4-(2-cyanophenyl)phenyl moiety, an ethyl group at the 4-position, and a nitro group at the 3-position.
Properties
Molecular Formula |
C23H18N3O4- |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[[4-(2-cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate |
InChI |
InChI=1S/C23H19N3O4/c1-2-16-11-12-20(23(27)28)21(22(16)26(29)30)25-14-15-7-9-17(10-8-15)19-6-4-3-5-18(19)13-24/h3-12,25H,2,14H2,1H3,(H,27,28)/p-1 |
InChI Key |
CJEHUZOZGSKASY-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C(=C(C=C1)C(=O)[O-])NCC2=CC=C(C=C2)C3=CC=CC=C3C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the biphenyl intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the desired benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Amines: Reduction of the nitro and cyano groups can yield primary and secondary amines.
Substituted Derivatives: Nucleophilic substitution can lead to various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study the interaction with various biomolecules.
Mechanism of Action
The mechanism of action of 2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, modulating their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
Key Features :
- Contains an azo (-N=N-) linkage, nitrobenzoate ester, and cyanoethyl-hydroxyethylamino substituents.
- Molecular Formula: C₂₀H₂₁N₅O₅; Molar Mass: 411.41 g/mol .
Comparison : - Structural Differences: The azo group and dual ethyl-hydroxyethylamino chains contrast with the target compound’s methylamino and 2-cyanophenylphenyl groups.
- Applications : Used as a dye or pigment due to its azo chromophore, whereas the target compound’s lack of an azo group suggests divergent applications (e.g., medicinal intermediates) .
- Reactivity: The azo group may enhance photodegradability, while the target’s nitro and cyano groups could favor electrophilic substitution or metabolic oxidation .
4-(Methylamino)-3-Nitrobenzoic Acid (CAS 41263-74-5)
Key Features :
- Simplified structure with nitro and methylamino groups directly attached to the benzoic acid core.
- Molecular Formula: C₈H₈N₂O₄; Molar Mass: 196.16 g/mol .
Comparison : - Structural Differences: Lacks the ethyl and 2-cyanophenylphenyl substituents, resulting in lower molecular complexity.
- Solubility : The carboxylic acid group in this compound improves aqueous solubility compared to the esterified target compound, which may exhibit higher lipophilicity .
5-CA-2-HM-MCBX (Metabolite Analogue)
Key Features :
- Hydroxymethyl and methoxy-methylamino-substituted benzoic acid derivative . Comparison:
- Bioactivity: Hydroxyl groups may enhance binding to enzymes or receptors, whereas the target’s nitro and cyano groups could confer distinct toxicity or selectivity profiles .
Data Table: Comparative Analysis of Key Compounds
*Note: Target compound’s formula and mass are inferred based on structural similarity to analogs.
Research Findings and Implications
- Electrophilic Reactivity: The nitro and cyano groups could act as Michael acceptors, increasing reactivity toward nucleophiles (e.g., glutathione), a trait shared with azo dyes but requiring toxicity evaluation .
- Drug Design Potential: Structural parallels to 4-(Methylamino)-3-nitrobenzoic acid suggest utility in kinase inhibitor scaffolds, though steric effects from the 2-cyanophenylphenyl group may require optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
